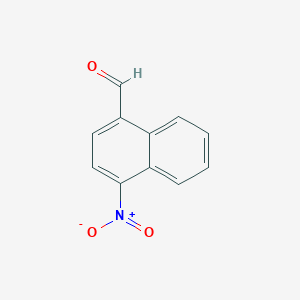

4-Nitronaphthalene-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEPRUKGWGZQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606356 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42758-54-3 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitronaphthalene 1 Carbaldehyde and Its Derivatives

Classical Synthetic Approaches

Regioselective Nitration of Naphthalene-1-carbaldehyde

The direct nitration of naphthalene-1-carbaldehyde presents a classical route to 4-nitronaphthalene-1-carbaldehyde. This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents on the naphthalene (B1677914) ring. The formyl group (-CHO) is a deactivating and meta-directing group. However, in the context of the fused ring system of naphthalene, the substitution pattern is more complex. The nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the former being the major product. scitepress.org The presence of the deactivating formyl group at the 1-position would be expected to direct the incoming nitro group to the 5- and 8-positions (meta to the formyl group and on the same ring) and to the 4-position (para-like position on the other ring).

Achieving high regioselectivity for the desired 4-nitro isomer often requires careful control of reaction conditions, such as the choice of nitrating agent and solvent. Traditional nitrating mixtures, like nitric acid in sulfuric acid, can lead to the formation of multiple isomers and dinitrated byproducts. mdpi.com Milder nitrating agents and alternative solvent systems have been explored to enhance the selectivity for 1-nitronaphthalene in related reactions. scitepress.org For instance, the use of zeolites as catalysts in the nitration of naphthalene has been shown to improve the yield and selectivity for the 1-nitro isomer. mdpi.com

Table 1: Comparison of Nitrating Agents for Naphthalene

| Nitrating Agent | Solvent | Product Ratio (1-nitro:2-nitro) | Reference |

| HNO₃/H₂SO₄ | - | ~10:1 | mdpi.com |

| NO₂BF₄ | Sulfolane | 9:1 | researchgate.net |

| Acetyl nitrate (B79036) | Acetonitrile | - | scitepress.org |

| HBEA-25 Zeolite/Fuming HNO₃ | 1,2-dichloroethane | 19.2:1 | mdpi.com |

Selective Formylation of 4-Nitronaphthalene via Vilsmeier-Haack Reaction

An alternative classical approach involves the formylation of 1-nitronaphthalene. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com This electrophilic species then attacks the aromatic substrate.

In the case of 1-nitronaphthalene, the nitro group is strongly deactivating, making the naphthalene ring less susceptible to electrophilic attack. However, the Vilsmeier-Haack reaction is potent enough to formylate even deactivated systems. The directing effect of the nitro group favors substitution at the para position (C4), leading to the desired this compound. The initial product is an iminium ion, which upon hydrolysis yields the final aldehyde. wikipedia.org This method offers a regioselective route to the target compound, starting from the readily available 1-nitronaphthalene.

Modern Modular Synthetic Routes

Electrophilic Aromatic Iodination and Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry has increasingly focused on modular approaches that allow for the late-stage functionalization of complex molecules. For the synthesis of this compound, a strategy involving electrophilic aromatic iodination followed by a palladium-catalyzed cross-coupling reaction represents a versatile and efficient route.

This approach would begin with the regioselective iodination of 1-nitronaphthalene at the 4-position. Various methods for the iodination of arenes have been developed, including the use of molecular iodine with an oxidizing agent or more reactive iodinating reagents like N-iodosuccinimide (NIS). d-nb.infoorganic-chemistry.org The resulting 1-iodo-4-nitronaphthalene (B8811704) can then undergo a palladium-catalyzed formylation reaction. Several methods have been developed for this transformation, which introduce a formyl group equivalent. One such method involves the use of carbon monoxide gas, but milder and more convenient alternatives have emerged. For example, formic acid can serve as a CO source in a palladium-catalyzed reductive carbonylation of aryl iodides. organic-chemistry.org Another innovative approach utilizes nitromethane (B149229) as a formylation equivalent in a palladium-catalyzed cross-coupling reaction with aryl halides. nih.govnih.govorganic-chemistry.org This two-step sequence provides a powerful and flexible method for the synthesis of this compound.

Table 2: Palladium-Catalyzed Formylation Equivalents for Aryl Halides

| Formylation Equivalent | Catalyst System | Key Features | Reference |

| HCOOH | Pd(OAc)₂/PPh₃ | Uses formic acid as a CO source, mild conditions. | organic-chemistry.org |

| Nitromethane | Pd₂(dba)₃/XPhos | Employs inexpensive nitromethane, compatible with many functional groups. | nih.govnih.govorganic-chemistry.org |

Multi-step Organic Synthesis from Precursor Naphthalene Derivatives

The synthesis of this compound can also be achieved through multi-step sequences starting from other naphthalene derivatives. For instance, a synthetic route could commence with a substituted naphthalene that already possesses functional groups at the 1- and 4-positions, which can then be converted to the desired aldehyde and nitro groups.

An example of such a strategy could involve the use of isoquinoline (B145761) as a starting material. Recent advances have demonstrated the transformation of isoquinolines into substituted naphthalenes through a nitrogen-to-carbon atom transmutation. nih.gov This approach allows for the synthesis of naphthalenes with specific substitution patterns that might be difficult to achieve through direct electrophilic substitution. Following the formation of a suitably substituted naphthalene precursor, standard functional group interconversions can be employed to install the nitro and formyl groups at the desired positions. For example, an amino group can be converted to a nitro group via diazotization followed by treatment with a nitrite (B80452) source, and a methyl group can be oxidized to an aldehyde. While potentially longer, such multi-step syntheses can offer greater control over regioselectivity and access to a wider range of derivatives.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. indianchemicalsociety.comresearchgate.netmdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. indianchemicalsociety.comresearchgate.net For the synthesis of this compound, several aspects of green chemistry can be incorporated.

In the classical nitration approach, the use of solid acid catalysts like zeolites can replace corrosive and hazardous liquid acids such as sulfuric acid, leading to a more environmentally benign process. mdpi.com Furthermore, the development of solvent-free or water-based reaction conditions can significantly reduce the environmental impact of organic synthesis. indianchemicalsociety.comresearchgate.net For instance, performing nitration reactions in aqueous micellar solutions of surfactants like sodium dodecylsulfate has been shown to offer high regioselectivity under mild conditions. rsc.org

In the context of modern synthetic routes, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. indianchemicalsociety.com Palladium-catalyzed cross-coupling reactions are inherently more atom-economical than many classical methods. The development of highly efficient catalysts that can operate at low loadings and under mild conditions further enhances the green credentials of these approaches. Additionally, exploring the use of renewable starting materials and energy sources, such as microwave or ultrasound irradiation, can contribute to more sustainable synthetic processes. researchgate.net The design of synthetic pathways that minimize the number of steps and purification procedures also aligns with the goals of green chemistry by reducing waste and resource consumption. ejcmpr.com

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

A comparative analysis of the primary synthetic routes to this compound reveals significant differences in their efficiency, typical yields, and potential for large-scale production. The main approaches considered are the Vilsmeier-Haack formylation of 1-nitronaphthalene, the oxidation of 4-nitro-1-methylnaphthalene, and the Sommelet reaction starting from 1-chloromethyl-4-nitronaphthalene.

Vilsmeier-Haack Reaction: This method involves the direct formylation of an aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgwikipedia.org It is a widely used industrial process for producing aryl aldehydes. However, the reaction is an electrophilic aromatic substitution, which proceeds most efficiently on electron-rich aromatic systems. organic-chemistry.org The starting material for this route, 1-nitronaphthalene, contains a strongly electron-withdrawing nitro group (-NO₂). This group deactivates the naphthalene ring system towards electrophilic attack, making the Vilsmeier-Haack reaction inherently challenging. Consequently, forcing conditions may be required, and yields are expected to be low. Literature indicates that unsubstituted naphthalene itself is "barely formylated" under standard Vilsmeier-Haack conditions, underscoring the difficulty when a deactivating group is present. researchgate.net

Oxidation of 4-nitro-1-methylnaphthalene: An alternative strategy is the oxidation of the methyl group of 4-nitro-1-methylnaphthalene. This approach avoids the issue of deactivation in electrophilic substitution. Various oxidizing agents can be employed for the conversion of an aryl methyl group to an aldehyde. Studies on the oxidation of the parent compound, 1-methylnaphthalene, have shown the formation of 1-naphthaldehyde (B104281). nih.gov However, the presence of the nitro group can influence the reaction's selectivity and efficiency. The challenge lies in achieving partial oxidation to the aldehyde without further oxidation to the corresponding carboxylic acid. While potentially higher yielding than direct formylation, this method's scalability depends on the cost and safety of the oxidizing agent and the ease of isolating the aldehyde product from potential over-oxidation byproducts.

The following table provides a comparative summary of these synthetic methodologies.

| Synthetic Method | Starting Material | Key Reagents | Theoretical Efficiency & Challenges | Reported Yield (Analogous Reactions) | Scalability Considerations |

| Vilsmeier-Haack Reaction | 1-Nitronaphthalene | POCl₃, DMF | Low efficiency due to the strongly deactivating -NO₂ group. Requires forcing conditions. chemistrysteps.comresearchgate.net | N/A (Expected to be low for this substrate) | Scalable, but low yield may render it economically unviable for this specific product. |

| Oxidation | 4-nitro-1-methylnaphthalene | Various Oxidants (e.g., MnO₂, SeO₂) | Moderate to high efficiency. Key challenge is preventing over-oxidation to the carboxylic acid. nih.gov | N/A (Dependent on oxidant and conditions) | Dependent on the cost and handling requirements of the chosen oxidant. Can be scalable. |

| Sommelet Reaction | 1-chloromethyl-4-nitronaphthalene | Hexamethylenetetramine, H₂O/Acid | High efficiency for the aldehyde-forming step. Overall efficiency depends on the synthesis of the starting material. | 75-82% (for non-nitrated analog) orgsyn.org | Generally scalable, but the multi-step nature adds complexity and cost to the process. |

Chemical Reactivity and Reaction Mechanisms of 4 Nitronaphthalene 1 Carbaldehyde

Reactivity of the Aldehyde Moiety (—CHO)

The aldehyde group in 4-nitronaphthalene-1-carbaldehyde is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is central to its role in the synthesis of more complex molecules.

Nucleophilic Addition Reactions Leading to Heterocyclic Compounds

The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the carbonyl carbon, which changes the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org This fundamental reactivity allows for the synthesis of various heterocyclic compounds.

Pyrazoles and Pyrazolines: While specific examples for this compound are not detailed in the provided results, the general synthesis of pyrazoles and pyrazolines often involves the condensation of an α,β-unsaturated aldehyde or ketone with hydrazine (B178648) derivatives. The aldehyde group of this compound could potentially react with such compounds to form the corresponding heterocyclic systems.

Thiosemicarbazones: The reaction of aldehydes with thiosemicarbazide (B42300) is a well-established method for forming thiosemicarbazones. This involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the aldehyde's carbonyl carbon.

Oxidation Reactions Forming Corresponding Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.

Reductive Amination with Nitroarenes and Aldehydes

Reductive amination is a powerful method for forming new carbon-nitrogen bonds. researchgate.netfrontiersin.org In this process, an aldehyde or ketone reacts with an amine or, in this case, a nitroarene which is reduced in situ to an amine. The reaction typically proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. frontiersin.org This can be achieved using various catalytic systems, including those based on palladium, gold, or ruthenium. researchgate.netnih.gov For instance, a one-pot reductive amination of aldehydes with nitroarenes can be catalyzed by palladium nanoparticles doped on graphite (B72142) oxide (Pd@GO). researchgate.net Formic acid can also be used as a transfer hydrogenation reagent in the presence of a gold catalyst. frontiersin.orgnih.gov

Reactivity of the Nitro Group (—NO₂)

The nitro group is a strong electron-withdrawing group and plays a significant role in the chemical behavior of this compound.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amino group (—NH₂) is a common and important transformation in aromatic chemistry. This conversion results in the formation of 4-aminonaphthalene-1-carbaldehyde. There are several methods to achieve this reduction:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective in reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com For instance, tin(II) chloride (SnCl₂) provides a mild method for this reduction. commonorganicchemistry.com

Other Reducing Agents: Sodium dithionite (B78146) and sodium sulfide (B99878) are also capable of reducing nitro groups. commonorganicchemistry.com

It's important to note that some reducing agents can affect both the nitro and aldehyde groups. For example, using a highly active reductant like pinacolborane (HBpin) with an iron(salen) complex can lead to the reduction of both functional groups. acs.org To achieve chemoselective reduction of the nitro group while leaving the aldehyde intact, a less active reductant such as phenylsilane (B129415) (H₃SiPh) might be necessary. acs.org

Role in Redox Pathways and Interaction with Molecular Targets

The nitro group is an electron-withdrawing entity that can participate in various redox pathways. Its presence influences the electron density of the naphthalene (B1677914) ring system. In biological contexts, the nitro group can interact with molecular targets through electron-withdrawing interactions, potentially affecting various biochemical pathways.

Influence on Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound is significantly governed by the electronic properties of the attached formyl (-CHO) and nitro (-NO₂) groups. Both are potent electron-withdrawing groups, which profoundly influences the molecule's susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS):

Both the carbaldehyde and the nitro group are deactivating groups, meaning they reduce the rate of electrophilic aromatic substitution compared to unsubstituted naphthalene. libretexts.org They achieve this by withdrawing electron density from the π-system of the naphthalene rings, making the rings less attractive to incoming electrophiles.

Furthermore, these groups act as meta-directors in benzene (B151609) systems. youtube.com In the context of the naphthalene ring system, their directing effects are superimposed on the inherent reactivity of the bicyclic structure. The C1-carbaldehyde group directs incoming electrophiles primarily to the C5 and C7 positions. The C4-nitro group, also a meta-director, orients incoming groups to the C2 and C5 positions. The confluence of these directing effects strongly suggests that the C5 position is the most favored site for electrophilic attack, with the C2 and C7 positions being secondary possibilities. This is reinforced by studies on the analogous compound, 4-nitro-1-naphthoic acid, where electrophilic substitution, such as nitration and bromination, is observed to occur at the 5- and 8-positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a 4-Nitro-1-Substituted Naphthalene Ring

| Reaction Type | Reagent Example | Predicted Major Product Position(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro | Reinforcing meta-directing effects of -CHO and -NO₂ groups. |

| Halogenation | Br₂/FeBr₃ | 5-Bromo | Reinforcing meta-directing effects of -CHO and -NO₂ groups. |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid | Reinforcing meta-directing effects of -CHO and -NO₂ groups. |

Data based on directing group principles and reactivity of analogous compounds like 4-nitro-1-naphthoic acid.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the strong electron-withdrawing nature of the nitro and carbaldehyde groups activates the naphthalene ring towards nucleophilic aromatic substitution. These groups can stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. In this compound, there is no conventional leaving group like a halogen. However, the highly electron-deficient nature of the ring can facilitate nucleophilic substitution of a hydrogen atom (SNAr-H) or even displacement of the nitro group under sufficiently harsh reaction conditions. For the related compound 4-nitro-1-naphthoic acid, nucleophilic displacement with hydroxide (B78521) or ammonia (B1221849) has been shown to occur under forcing conditions, such as high temperatures.

Interplay and Synergistic Effects of Functional Groups on Molecular Reactivity

The formyl and nitro groups in this compound work in concert to shape the molecule's reactivity. Their combined electron-withdrawing power creates a highly electron-deficient (electrophilic) aromatic system.

Electron-Withdrawing Effects of the Nitro Group on Ring Activation

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. youtube.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the naphthalene ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the π-electrons of the ring onto its own oxygen atoms. This effect is particularly pronounced when the nitro group is in a position to conjugate with the ring system, as it is in the 4-position.

This strong electron withdrawal deactivates the ring towards attack by electrophiles but significantly activates it for attack by nucleophiles. Computational studies on substituted naphthalenes have shown that strongly electron-attracting groups like -NO₂ in conjugation with electron-donating groups can substantially alter the aromaticity of the ring system due to intramolecular charge transfer. researchgate.net In this compound, both substituents are electron-withdrawing, leading to a general and profound deactivation of the ring toward electrophiles and making the carbonyl carbon of the aldehyde group more susceptible to nucleophilic attack.

Detailed Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies for many reactions of this compound are not widely published, its reactivity can be understood through established mechanisms for its constituent functional groups. A key transformation for the aldehyde functionality is the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. organic-chemistry.org

Mechanism of Knoevenagel Condensation with this compound:

Enolate Formation: The basic catalyst (e.g., piperidine) removes a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The highly electron-deficient nature of the naphthalene ring system in this compound enhances the electrophilicity of the carbonyl carbon. The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (e.g., piperidinium (B107235) ion) to yield a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. The acidity of the α-proton is increased by the adjacent electron-withdrawing group, facilitating this elimination step.

The electron-withdrawing nitro group at the C4 position contributes to the increased reactivity of the C1-aldehyde group in this transformation by further polarizing the C=O bond, making the carbonyl carbon a more potent electrophile.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-nitronaphthalene-1-carbaldehyde, both ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum would reveal the chemical environment of each hydrogen atom. The aldehydic proton (-CHO) would be the most downfield-shifted signal, typically appearing between 9-10 ppm due to the strong deshielding effect of the carbonyl group. chemsrc.com The aromatic protons on the naphthalene (B1677914) ring would appear in the range of approximately 7.5-9.5 ppm. The electron-withdrawing effects of both the nitro (NO₂) group and the aldehyde group would cause significant deshielding of the protons on the ring, leading to complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be highly deshielded, appearing around 190 ppm. guidechem.com The carbon atoms attached to the nitro group and the carbons within the aromatic system would have chemical shifts influenced by the electronic effects of the substituents, generally appearing between 120-150 ppm. guidechem.comnih.gov

Table 1: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Data for this compound is predictive. Data for related compounds is from experimental sources.)

| Compound | Functional Group Protons/Carbons | Aromatic Protons/Carbons | Reference(s) |

| This compound | CHO: ~9-10 ppm (¹H), ~190 ppm (¹³C) | ~7.5-9.5 ppm (¹H), ~120-150 ppm (¹³C) | Predicted |

| 4-Nitrobenzaldehyde | CHO: 10.17 ppm (¹H), 190.4 ppm (¹³C) | 8.09-8.41 ppm (¹H), 124.3-151.1 ppm (¹³C) | guidechem.com |

| 1-Naphthaldehyde (B104281) | CHO: 10.28 ppm (¹H) | 7.47-9.20 ppm (¹H) | N/A |

| 1-Nitronaphthalene (B515781) | N/A | 7.41-8.60 ppm (¹H), Carbons from 122-145 ppm | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Characterization

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by characteristic peaks from its aldehyde and nitro functional groups.

Key expected absorption bands include:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ for the carbonyl group conjugated to the aromatic ring.

C-H Stretch (Aldehyde): One or two moderate bands would appear around 2830-2720 cm⁻¹.

N-O Stretches (Nitro Group): Two distinct, strong bands are characteristic of the nitro group. An asymmetric stretching vibration would appear between 1550-1475 cm⁻¹, and a symmetric stretch would be observed between 1360-1290 cm⁻¹.

C=C Stretches (Aromatic): Multiple bands of varying intensity would be present in the 1600-1450 cm⁻¹ region, corresponding to the naphthalene ring system.

C-H Bending (Aromatic): Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region would provide information about the substitution pattern on the naphthalene ring.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) (Note: Data for this compound is predictive. Data for related compounds is from experimental sources.)

| Compound | C=O Stretch | N-O Asymmetric Stretch | N-O Symmetric Stretch | Reference(s) |

| This compound | ~1700 | ~1530 | ~1340 | Predicted |

| 1-Nitronaphthalene | N/A | ~1525 | ~1340 | |

| 4-Nitrobenzaldehyde | ~1705 | ~1530 | ~1350 | N/A |

| 1-Nitro-4-(trimethylsilylethynyl)naphthalene | N/A | 1507 | 1323 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies of Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the extended conjugated π-system of the naphthalene ring, which is further modified by the aldehyde and nitro groups. These groups act as chromophores and auxochromes, influencing the energy and intensity of electronic transitions.

The spectrum would likely show strong absorptions (π→π* transitions) involving the entire conjugated system. The presence of the nitro and aldehyde groups would be expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted naphthalene. Weaker n→π* transitions, originating from the lone pairs of electrons on the oxygen atoms of the carbonyl and nitro groups, would likely appear at longer wavelengths but with much lower intensity. For comparison, the UV spectrum of 1-naphthaldehyde shows absorption maxima around 245 nm and 315 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

For this compound (Molecular Weight: 201.18 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 201. Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom (M-1) to form a stable acylium ion, followed by the loss of carbon monoxide (M-29). Nitroaromatic compounds characteristically lose NO (M-30) and NO₂ (M-46). Therefore, the fragmentation pattern would likely show prominent peaks corresponding to these losses, helping to confirm the presence of both functional groups.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity of Lost Fragment | Resulting Ion |

| 201 | None | [M]⁺ |

| 200 | H | [M-H]⁺ |

| 173 | CO | [M-H-CO]⁺ |

| 171 | NO | [M-NO]⁺ |

| 155 | NO₂ | [M-NO₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While no published crystal structure exists for this compound, analysis of related structures provides insight.

The crystal structure of 1-nitronaphthalene, for instance, has been solved, revealing details about the planarity of the naphthalene core and the orientation of the nitro group. A crystallographic study of this compound would precisely define the conformation of the aldehyde group relative to the naphthalene ring and show how the molecules pack in the crystal lattice, influenced by intermolecular forces such as π-π stacking and dipole-dipole interactions involving the polar nitro and carbonyl groups.

Comparative Spectroscopic Analysis with Related Naphthaldehyde Derivatives

Comparing the expected spectroscopic data of this compound with known derivatives highlights the influence of its substituents.

vs. 1-Naphthaldehyde: The addition of the NO₂ group at the 4-position would cause all aromatic proton and carbon signals in the NMR spectra to shift downfield due to its strong electron-withdrawing nature. In the IR spectrum, the two characteristic N-O stretching bands would be the most obvious difference. The UV-Vis spectrum would show a bathochromic shift.

vs. 1-Nitronaphthalene: The addition of the aldehyde group at the 1-position would introduce a very deshielded proton (~10 ppm) and carbon (~190 ppm) in the NMR spectra. nih.gov The IR spectrum would show the strong C=O stretch around 1700 cm⁻¹.

vs. 4-Nitrobenzaldehyde: The extension of the benzene (B151609) ring to a naphthalene system creates a more complex aromatic region in the NMR spectra and shifts the UV-Vis absorption to longer wavelengths due to the larger conjugated system. guidechem.com

This comparative approach allows for a robust, albeit predictive, understanding of the structural and electronic properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in probing the electronic structure and energetic landscape of 4-Nitronaphthalene-1-carbaldehyde.

Density Functional Theory (DFT) Studies on Electronic Properties, Reactivity, and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of complex organic molecules. For systems like this compound, DFT calculations, often using functionals like B3LYP with extended basis sets (e.g., 6-311++G(d,p)), are employed to determine a range of reactivity descriptors. These descriptors, including chemical potential (µ), chemical hardness (η), and electrophilicity (ω), offer insights into the molecule's reactivity. The condensed Fukui function and dual descriptors can further pinpoint specific atomic sites prone to nucleophilic or electrophilic attack.

While specific transition state calculations for reactions involving this compound are not extensively documented in public literature, DFT is a standard method for such investigations. For analogous nitroaromatic compounds, DFT has been used to calculate the energy barriers of reaction pathways, such as hydride transfer to the nitro group. These calculations are crucial for understanding reaction mechanisms and kinetics, providing data consistent with experimental findings like Eyring analysis.

Table 1: Calculated Reactivity Descriptors for a Hypothetical Aromatic System (Illustrative)

| Descriptor | Value (Illustrative) | Significance |

| Chemical Potential (µ) | -4.5 eV | Tendency to lose electrons |

| Chemical Hardness (η) | 3.2 eV | Resistance to change in electron distribution |

| Electrophilicity (ω) | 2.8 eV | Propensity to accept electrons |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Ab Initio Calculations for Intermolecular and Intramolecular Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of intermolecular and intramolecular interactions. These methods are particularly valuable for understanding the non-covalent forces that govern the structure and function of molecular systems. For this compound, ab initio calculations can elucidate the nature of interactions such as hydrogen bonding and van der Waals forces.

Recent advancements have enabled the use of ab initio methods to accurately model intermolecular potentials, which are crucial for describing the behavior of molecules in different phases. These calculations can reveal the significant contributions of multi-body interactions, which are often neglected in simpler models. While specific ab initio studies on the intermolecular interactions of this compound are sparse, the methodology is well-established for providing a fundamental understanding of these forces.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility and dynamic nature of this compound are explored through conformational analysis and molecular dynamics simulations. These methods provide insights into the molecule's accessible shapes and the energetic barriers between them.

Analysis of Resonance-Assisted Hydrogen Bonding and its Energetic Contributions

Resonance-Assisted Hydrogen Bonding (RAHB) is a phenomenon where the strength of a hydrogen bond is enhanced by π-conjugation in the molecule. In molecules containing functional groups like those in this compound, intramolecular hydrogen bonds can potentially form, and their strength can be modulated by resonance effects. The traditional model of RAHB suggests that electron delocalization within a conjugated system strengthens the hydrogen bond.

Quantum chemical topology tools, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to analyze the electron density distribution and quantify the nature of these interactions. Studies on similar systems have shown that π-conjugation allows for a significant rearrangement of electron density in response to the formation of a hydrogen bond, leading to stronger electrostatic, polarization, and charge transfer components of the interaction.

Rotational Barriers and Dynamic Conformational Exchange

For instance, in amine-substituted [s]-triazines, the rotational barrier around the triazine-N bond is influenced by the solvent and the protonation state of the molecule. Similar principles would apply to this compound, where the polarity of the solvent could affect the rotational barriers of the polar carbaldehyde and nitro groups.

Table 2: Hypothetical Rotational Barriers for this compound (Illustrative)

| Rotational Group | Barrier (kcal/mol) - Gas Phase | Barrier (kcal/mol) - Polar Solvent |

| Carbaldehyde | 5.2 | 6.5 |

| Nitro Group | 3.8 | 4.9 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Aromaticity Perturbation Studies within the Naphthalene (B1677914) System

The introduction of substituents onto the naphthalene core perturbs its aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a commonly used quantitative measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system.

Studies on substituted naphthalenes have shown that both electron-donating and electron-withdrawing groups can decrease the aromaticity of the substituted ring. For instance, in naphthalene-1-carbaldehyde, the formyl group causes a decrease in the aromaticity of the ring to which it is attached. Similarly, the nitro group is known to have a strong resonance effect that can lead to a significant reduction in aromaticity, particularly in a planar conformation. The interplay between the formyl and nitro groups in this compound would lead to a complex perturbation of the electron density and aromatic character of the naphthalene system. The ellipticity of specific C-C bonds, derived from topological analysis of the electron density, can also serve as a measure of the through-resonance effect between substituents.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A fundamental application of computational chemistry is the prediction of spectroscopic data. Techniques such as Density Functional Theory (DFT) are employed to calculate the vibrational and electronic properties of molecules with a high degree of accuracy. For this compound, theoretical calculations of its Infrared (IR), Raman, and UV-Visible spectra can be performed and then compared with experimental measurements to validate the computational models.

Vibrational Analysis:

Theoretical vibrational analysis is typically conducted using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more direct comparison with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the functional groups present in the molecule. For instance, the stretching vibration of the carbonyl group (C=O) of the carbaldehyde is anticipated to appear as a strong band in the IR spectrum. Similarly, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would also produce distinct spectral features. nih.gov The in-plane and out-of-plane bending vibrations of the C-H bonds on the naphthalene ring are also identifiable. researchgate.net

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. researchgate.net This allows for an unambiguous correlation between the calculated and experimental spectra.

Table 1: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment |

| ν(C=O) | 1695 | 1685 | Carbonyl stretch |

| νₐ(NO₂) | 1530 | 1525 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1350 | 1345 | Symmetric NO₂ stretch |

| ν(C-H) | 3080 | 3075 | Aromatic C-H stretch |

| β(C-H) | 1250 | 1245 | In-plane C-H bend |

| γ(C-H) | 850 | 845 | Out-of-plane C-H bend |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Electronic Spectra and Frontier Molecular Orbitals:

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Visible) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted spectrum can then be compared with the experimentally recorded UV-Visible spectrum to assess the accuracy of the theoretical model.

Furthermore, DFT calculations provide valuable information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. pmf.unsa.ba The spatial distribution of the HOMO and LUMO can also reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. unar.ac.id

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. biointerfaceresearch.comnih.gov These methods are instrumental in drug discovery and development for identifying potential drug targets and elucidating the mechanism of action of bioactive compounds.

Molecular Docking:

Molecular docking simulations aim to predict the preferred binding orientation and conformation of a ligand within the active site of a target protein. nih.gov The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. A higher docking score generally indicates a more favorable interaction between the ligand and the receptor.

For this compound, molecular docking studies could be performed against a variety of protein targets to explore its potential biological activities. For instance, given the known bioactivity of some nitroaromatic compounds, it could be docked against enzymes such as oxidoreductases or proteins involved in cell signaling pathways. The results of these simulations can provide insights into the specific amino acid residues that are crucial for binding and the types of intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. biointerfaceresearch.com

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | LYS 76, LEU 83, VAL 91, ALA 105, PHE 152 |

| Hydrogen Bonds | LYS 76 (with nitro group), ALA 105 (with carbonyl oxygen) |

| Hydrophobic Interactions | LEU 83, VAL 91, PHE 152 |

Note: This data is for illustrative purposes only.

The insights gained from molecular docking can guide the design of new derivatives of this compound with improved binding affinity and selectivity. By understanding the key interactions, medicinal chemists can make targeted modifications to the molecule to enhance its biological activity. nih.gov

Biological Activity and Mechanistic Insights

Protein Interactions and Binding Site Analysis

No specific protein interaction or binding site analyses for 4-Nitronaphthalene-1-carbaldehyde have been published. Research on other nitrated aromatic compounds has shown potential for covalent binding to macromolecules, but this has not been demonstrated for this specific chemical.

Modulation of Cellular and Biochemical Pathways

There is a lack of published studies on how this compound may modulate cellular or biochemical pathways.

Mutagenicity and Carcinogenic Potential Assessments

Specific assessments of the mutagenicity and carcinogenic potential of this compound are not found in the public scientific record. While many nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are known to be mutagenic, each compound requires individual testing for a definitive classification.

Unraveling the Biological Interactions of this compound

A detailed examination of the chemical compound this compound reveals a landscape of potential biological activity, driven by the reactivity of its constituent functional groups. This article explores the mechanistic insights into its interactions with crucial biomolecules and the structure-activity relationships that govern its bioactivity.

The biological effects of this compound are intrinsically linked to its chemical structure, particularly the presence of the nitro and aldehyde groups on the naphthalene (B1677914) core. These functionalities predispose the molecule to metabolic activation, leading to the formation of reactive species that can interact with cellular macromolecules.

Formation of Covalent Adducts with DNA and Proteins by Reactive Metabolites

The metabolic transformation of this compound is a critical step in its mechanism of action, potentially leading to the generation of highly reactive electrophilic intermediates. These metabolites can form covalent bonds, or adducts, with nucleophilic sites on cellular macromolecules like DNA and proteins, a process that can disrupt their normal function and trigger toxicological outcomes.

While direct studies on this compound are limited, research on analogous compounds, such as 1-nitronaphthalene (B515781), provides significant insights. The metabolic activation of nitronaphthalenes can occur through two primary pathways: nitroreduction and ring oxidation. Nitroreduction can lead to the formation of nitroso, hydroxylamino, and ultimately, highly reactive nitrenium ions. These electrophilic species are known to react with DNA bases, forming DNA adducts that can lead to mutations if not repaired.

Similarly, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, but it can also contribute to toxicity. Aldehydes are known to react with the amino groups of proteins to form Schiff bases, a type of covalent adduct.

Research on 1-nitronaphthalene has demonstrated that its reactive metabolites can covalently bind to a variety of proteins. Studies in rhesus macaques have identified numerous protein targets for 1-nitronaphthalene metabolites in airway tissues, including:

Cytoskeletal proteins: These are crucial for maintaining cell shape and structure.

Chaperone proteins: These assist in the proper folding of other proteins.

Metabolic enzymes: Their adduction can disrupt cellular metabolism.

Redox proteins: These are involved in managing oxidative stress.

The formation of these protein adducts is believed to play a role in the observed cytotoxicity of nitronaphthalenes.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of a molecule is intrinsically tied to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features of a compound influence its biological effects. For this compound, the nitro and aldehyde functional groups are key determinants of its bioactivity.

Influence of Nitro and Aldehyde Functional Groups on Bioactivity

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the naphthalene ring system. This electronic pull makes the aromatic rings more susceptible to nucleophilic attack. Furthermore, the nitro group itself is a key pharmacophore, a part of a molecule responsible for its biological or pharmacological interaction. The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form reactive intermediates. This reductive activation is a common mechanism for the antimicrobial and mutagenic effects of nitro compounds.

The interplay between the electron-withdrawing nature of the nitro group and the reactivity of the aldehyde group on the naphthalene scaffold likely dictates the specific biological profile of this compound.

Impact of Specific Structural Modifications (e.g., hydroxyl, methoxy (B1213986) groups) on Biological Activity

The introduction of other functional groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, onto the naphthalene ring of this compound would be expected to significantly alter its biological activity.

The introduction of a hydroxyl group can have several effects. It can increase the polarity of the molecule, potentially affecting its solubility and ability to cross cell membranes. Hydroxyl groups can also act as hydrogen bond donors and acceptors, influencing how the molecule interacts with biological targets like enzymes and receptors. Furthermore, a hydroxyl group can be a site for further metabolism, such as glucuronidation or sulfation, which are typically detoxification pathways. In some cases, the position of the hydroxyl group can influence the metabolic activation of other parts of the molecule. For instance, studies on other aromatic compounds have shown that the presence and position of a hydroxyl group can impact the mutagenic potential of a neighboring nitro group.

The precise impact of these modifications on the biological activity of this compound would depend on their position on the naphthalene ring relative to the nitro and aldehyde groups. These substitutions could alter the molecule's reactivity, metabolic fate, and interaction with biological targets, thereby changing its efficacy and toxicity profile.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Fine Chemicals

The distinct chemical functionalities of 4-nitronaphthalene-1-carbaldehyde make it a valuable precursor for producing specialized chemicals, including dyes, pigments, pharmaceutical intermediates, and agrochemicals.

Dyes and Pigments

The naphthalene (B1677914) unit is a well-established chromophore, and the presence of the nitro and aldehyde groups in this compound provides handles for synthetic modification to create a variety of dyestuffs. The nitronaphthalene structure is a key component in the synthesis of certain dyes. nih.govscitepress.org For instance, the reduction of the nitro group to an amino group yields 4-aminonaphthalene-1-carbaldehyde, which can then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with different colors and properties. Furthermore, the aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds to generate styryl dyes. Related compounds, such as 4-substituted 1,8-naphthalimide (B145957) derivatives, are known for their strong fluorescence and are used in high-performance pigments and fluorescent dyes. researchgate.net The synthesis of dyes often begins with the nitration of naphthalene to form nitronaphthalene isomers, which are then converted into other intermediates. scitepress.org

Pharmaceutical Intermediates and Agrochemicals

The structural motif of this compound is a valuable scaffold for the synthesis of biologically active molecules. The aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or imines, which are common in pharmacologically active compounds. The nitro group, while often modified or reduced in the final product, plays a crucial role in directing reactions and can influence the electronic properties of the molecule.

Derivatives of nitronaphthalene have been investigated for their potential biological activities. The core naphthalene ring system is present in a number of approved drugs, and the introduction of various substituents can modulate their therapeutic effects. While direct applications of this compound in marketed drugs are not prominent, its role as an intermediate is significant. For example, it can be used to construct more complex heterocyclic systems that are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The related compound 1-nitronaphthalene (B515781) is used as an intermediate in the manufacture of various chemicals, including those with applications in the pharmaceutical and pesticide industries. nih.govwho.int

Building Block for Novel Heterocyclic Compound Libraries

The reactivity of the aldehyde and nitro groups makes this compound an excellent building block for the synthesis of diverse heterocyclic compounds. rsc.orgresearchgate.net The aldehyde functionality is a key participant in a variety of cyclization reactions, allowing for the construction of rings containing nitrogen, oxygen, and sulfur.

For instance, it can react with binucleophiles, such as hydrazines, hydroxylamines, and ureas, to form various five- and six-membered heterocyclic rings. The nitro group can also participate in cyclization reactions, often after being reduced to an amino group. This versatility allows for the generation of libraries of novel heterocyclic compounds, which can then be screened for potential applications in drug discovery and materials science. The synthesis of complex heterocyclic structures often relies on the strategic use of functionalized building blocks like this compound. nih.gov

Development of Functional Materials

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for the development of advanced functional materials.

Photoresponsive Materials and Systems

Naphthalene derivatives are known for their photophysical properties, and the presence of a nitro group can enhance these characteristics. The nitro group is a strong electron-withdrawing group, which can lead to the formation of charge-transfer complexes and influence the absorption and emission properties of the molecule. This makes this compound a potential building block for photoresponsive materials, such as photochromic and photorefractive polymers. These materials can change their properties in response to light, making them suitable for applications in optical data storage, switching devices, and sensors. The aldehyde group provides a convenient point of attachment for incorporating the nitronaphthalene unit into a polymer backbone or for further functionalization to fine-tune the photoresponsive behavior.

Organic Electronic Materials and Optoelectronic Properties (Indirectly for related compounds)

While direct application of this compound in organic electronics may not be widespread, related nitronaphthalene and naphthalimide structures are of significant interest in this field. wikipedia.orgresearchgate.net Naphthalene-based compounds, particularly those with electron-withdrawing and electron-donating substituents, are investigated for their potential as organic semiconductors. sigmaaldrich.commdpi.com The introduction of a nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is a desirable characteristic for n-type semiconductor materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). utm.myresearchgate.net

Derivatives of 1,8-naphthalimide, which can be synthesized from precursors related to this compound, have shown promising properties for use in organic light-emitting diodes (OLEDs), organic solar cells, and memory devices due to their excellent thermal stability, photophysical, and electroluminescent properties. researchgate.net The ability to tune the electronic properties of these materials by modifying the substituents on the naphthalene core makes them a versatile class of compounds for the development of next-generation organic electronic devices. researchgate.net

Investigation of Chromogenic and Thermochromic Properties of Derivatives

The exploration of materials that exhibit a change in color in response to external stimuli, such as solvents (solvatochromism), temperature (thermochromism), or light (photochromism), is a burgeoning area of materials science. Derivatives of this compound, particularly Schiff bases, are promising candidates for such chromogenic materials. The inherent conjugation within the naphthalene system, extended through the imine linkage of a Schiff base, coupled with the electronic influence of the nitro group, provides a framework for tunable photophysical properties.

While specific studies on the chromogenic and thermochromic behavior of this compound derivatives are not extensively documented in publicly available literature, the principles of molecular design for such materials are well-established. The synthesis of Schiff bases from aromatic aldehydes and primary amines is a robust and high-yielding reaction. nih.gov The resulting imine (-C=N-) linkage extends the π-conjugated system, which is fundamental to the electronic transitions that govern color.

Table 1: General Synthesis of Schiff Base Derivatives

| Reactant 1 | Reactant 2 | Product | General Reaction |

| This compound | Primary Amine (R-NH₂) | Schiff Base |

The chromogenic properties of these derivatives would be influenced by the nature of the substituent 'R' on the amine. An electron-donating group on the amine, for instance, would create a push-pull system with the electron-withdrawing nitro group, likely leading to a red-shift in the absorption spectrum and a more intensely colored compound.

Thermochromism in Schiff base derivatives often arises from a temperature-dependent equilibrium between different molecular conformations or tautomers in the solid state or in solution. For example, a planar conformation might be favored at lower temperatures, leading to a specific color, while a non-planar conformation at higher temperatures could result in a different color due to altered electronic conjugation.

Although direct experimental data for derivatives of this compound is scarce, research on analogous systems, such as Schiff bases derived from other nitro-aromatic aldehydes, has demonstrated significant chromogenic and thermochromic potential. researchgate.net

Role in Multi-component Reactions and Cascade Cyclization Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgorganic-chemistry.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov this compound, with its reactive aldehyde functionality, is a potential substrate for such complexity-generating reactions.

Multi-component Reactions:

The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that utilize an aldehyde component. wikipedia.orgorganic-chemistry.orgwikipedia.org

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org

Ugi Reaction: This four-component reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgorganic-chemistry.org

While the general mechanisms for these reactions are well-understood, specific examples employing this compound are not readily found in the literature. However, its participation in these reactions is theoretically plausible.

Table 2: Potential Multi-component Reactions of this compound

| Reaction | Reactants | General Product Structure |

| Passerini Reaction | This compound, Carboxylic Acid (R¹COOH), Isocyanide (R²NC) | α-acyloxy amide |

| Ugi Reaction | This compound, Primary Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | bis-amide |

The electron-withdrawing nature of the nitro group in this compound could potentially influence the reactivity of the aldehyde and the stability of the intermediates in these MCRs.

Cascade Cyclization Strategies:

The strategic placement of the nitro and aldehyde groups on the naphthalene core offers opportunities for designing cascade cyclization reactions. The nitro group can be reduced in situ to an amino group, which can then participate in an intramolecular reaction with the aldehyde or its derivatives. This approach allows for the rapid construction of complex heterocyclic scaffolds.

Although specific cascade cyclizations starting directly from this compound are not widely reported, the concept is a powerful tool in organic synthesis. For instance, a hypothetical cascade could involve the initial formation of an imine from the aldehyde, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a nitrogen-containing heterocyclic system fused to the naphthalene ring. The development of such cascade reactions involving this compound represents a promising avenue for future research in the synthesis of novel polycyclic aromatic compounds.

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Studies Under Simulated Atmospheric Conditions

The absorption of solar radiation can be a significant degradation pathway for aromatic compounds in the atmosphere. The photolytic behavior of 4-Nitronaphthalene-1-carbaldehyde is anticipated to be influenced by its constituent chromophores: the nitronaphthalene system and the carbaldehyde group.

Nitroaromatic compounds are known to be formed naturally in the atmosphere through hydroxy radical-initiated mechanisms involving substrates from fossil fuel combustion. nih.gov The photochemistry of nitronaphthalenes, such as the model compound 1-nitronaphthalene (B515781), has been investigated, revealing that they can undergo photodehydration to form reactive intermediates. nih.govmdpi.comresearchgate.netconsensus.app The presence of a nitro group on the naphthalene (B1677914) ring system suggests that this compound will absorb ultraviolet (UV) radiation. The photolysis of other aldehydes has been shown to contribute to the atmospheric budget of molecular hydrogen. copernicus.org The complex photochemistry of 1-naphthaldehyde (B104281) derivatives can be significantly altered by the presence of other chemical species, leading to various reaction cascades. researchgate.net

The UV-visible spectra of nitronaphthalenes and other nitroaromatic compounds show absorption in the solar spectrum, which is a prerequisite for direct photolysis in the atmosphere. The rate of photolysis is a key factor in determining the atmospheric lifetime of such compounds. For some nitro-aromatic compounds, photolysis is a major degradation pathway, while for others, reaction with hydroxyl radicals dominates. copernicus.org

Table 1: Inferred Photochemical Parameters for this compound Based on Analogous Compounds

| Parameter | Inferred Value/Behavior for this compound | Basis from Analogous Compounds |

| UV Absorption | Expected to absorb UV radiation in the atmospherically relevant range. | Nitronaphthalenes and nitrobenzaldehydes are known to absorb UV light. |

| Photolysis Potential | Likely to undergo photolysis in the atmosphere. | 1-nitronaphthalene undergoes photodehydration. nih.govmdpi.comresearchgate.netconsensus.app Aldehydes can photodissociate. copernicus.org |

| Primary Photodegradation Products | Potential for formation of reactive intermediates and other oxidized species. | Photoreactions of naphthaldehydes can lead to complex products. researchgate.net |

Reactivity with Hydroxyl Radicals and Formation of Secondary Pollutants

The hydroxyl radical (OH) is a primary oxidant in the troposphere, initiating the degradation of most volatile organic compounds (VOCs). The reaction with OH radicals is expected to be a significant removal process for this compound in the atmosphere.

The reactivity of this compound with OH radicals will be determined by the susceptibility of both the nitronaphthalene ring and the aldehyde functional group to OH attack. Nitroaromatic compounds can be formed in the atmosphere via hydroxy radical-initiated reactions. nih.gov The rate of reaction with OH radicals often dictates the atmospheric lifetime of many pollutants. nih.gov Studies on aromatic aldehydes have shown that they are subject to degradation through the formation of tropospheric ozone and peroxyacetyl nitrate (B79036), contributing to photochemical smog. researchgate.net

The oxidation of aromatic compounds by OH radicals can lead to the formation of a variety of secondary pollutants. For nitroaromatic compounds, these can include other nitrated species, as well as ring-cleavage products. The oxidation of aldehydes can produce organic acids and peroxy radicals, which play a crucial role in the formation of ozone and secondary organic aerosol (SOA). The formation of nitro-aromatic compounds has been observed to be influenced by the concentration of nitrogen oxides (NOx) and anthropogenic VOCs. copernicus.org In some rural areas, secondary formation was found to be the dominant source of nitro-aromatic compounds, correlating with ambient ozone concentrations. copernicus.org

Table 2: Estimated Atmospheric Reactivity and Secondary Pollutant Formation Potential for this compound

| Parameter | Inferred Value/Behavior for this compound | Basis from Analogous Compounds |

| Reaction with OH Radicals | Expected to be a primary atmospheric degradation pathway. | Aromatic aldehydes and nitroaromatics are reactive towards OH radicals. nih.govresearchgate.net |

| Atmospheric Lifetime | Likely to be on the order of hours to days, depending on OH concentration. | The lifetime of many pollutants is determined by their reaction rate with OH. nih.gov |

| Secondary Pollutants | Potential to form ozone, secondary organic aerosol (SOA), and other nitrated/oxidized species. | Oxidation of aromatic aldehydes contributes to photochemical smog. researchgate.net Secondary formation of nitro-aromatics is a known process. copernicus.orgcopernicus.org |

Environmental Fate, Persistence, and Transport Considerations

The ultimate fate of this compound in the environment is governed by a combination of its degradation rates and its partitioning between different environmental compartments (air, water, soil).

Nitroaromatic compounds are recognized as a class of environmental pollutants due to their widespread use and potential for environmental contamination. nih.govarizona.edu Their persistence can be attributed to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov Vehicle pollution is a significant source of aromatic nitro compounds in the environment. nih.gov

The transport of this compound in the atmosphere will depend on its physical state (gas vs. particle phase). Many nitroaromatic compounds are semi-volatile, meaning they can exist in both phases. copernicus.org The particle-phase compounds can be subject to long-range atmospheric transport, leading to their deposition in remote ecosystems. The deposition of atmospheric nitrogen compounds, including nitroaromatics, is a significant environmental concern. ncsu.edunerc.ac.uk Studies on the transport and fate of nitroaromatic explosives in soil have shown their potential for migration and persistence. dtic.mil The concentrations of nitroaromatic compounds in particulate matter can vary seasonally, with different sources dominating in different periods. nih.gov

Once deposited, the fate of this compound will be determined by soil and water chemistry, as well as microbial degradation. While some microorganisms are capable of degrading aromatic compounds, the presence of the nitro group can make biodegradation more challenging. nih.gov

Table 3: Inferred Environmental Fate and Transport Characteristics of this compound

| Characteristic | Inferred Behavior for this compound | Basis from Analogous Compounds |

| Persistence | Likely to be persistent in the environment, particularly in soil and sediment. | Nitroaromatic compounds are known for their recalcitrance to degradation. nih.gov |

| Transport | Potential for long-range atmospheric transport, especially when associated with particulate matter. | Nitroaromatic compounds are found in atmospheric particles and can be transported over long distances. copernicus.orgncsu.edunerc.ac.uk |

| Environmental Partitioning | Expected to partition between the gas and particle phases in the atmosphere. May adsorb to soil and sediment in aquatic systems. | Semi-volatile nature of many nitroaromatics. copernicus.org Tendency of organic pollutants to adsorb to solids. arizona.edu |

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of nitronaphthalenes, the structural core of 4-Nitronaphthalene-1-carbaldehyde, is a well-established but continually evolving field. Traditional methods often involve the use of strong acids like nitric and sulfuric acid. nih.govwho.intscitepress.org Future research is focused on developing more efficient and environmentally benign synthetic routes.

Key areas of development include:

Catalysis: The use of novel catalysts is a primary focus. Researchers are exploring solid superacid catalysts like sulfated zirconia and various metal catalysts to improve reaction yields and selectivity under milder conditions. researchgate.net The nitration of naphthalene (B1677914) can also be achieved with high conversion rates using cerium ammonium (B1175870) nitrate (B79036) in ionic liquids. scitepress.org

Alternative Reagents: Investigations into alternative nitrating agents aim to move away from harsh traditional acids. Systems like NO2/O2 with zeolites and various nitrate salts supported on silica (B1680970) gel are being explored. scitepress.org

Process Optimization: Efforts are underway to optimize reaction conditions to increase the yield and regioselectivity of the desired product. For instance, conducting the nitration of naphthalene in solvents like 1,4-dioxane (B91453) has been shown to produce high yields of 1-nitronaphthalene (B515781) with good selectivity. scitepress.orggoogle.com

A summary of various synthetic approaches for nitronaphthalenes is presented below:

| Nitrating Agent/Catalyst | Substrate | Solvent/Conditions | Yield/Selectivity | Reference |

| Nitric Acid/Sulfuric Acid | Naphthalene | Dichloromethane | High yield | who.int |

| 90% Nitric Acid | Naphthalene | Acetonitrile | 85% yield | scitepress.org |

| Nitrating mixture | Naphthalene | 1,4-Dioxane | 96-97% yield of 1-nitronaphthalene | scitepress.org |

| Sulfated Zirconia (SO42−/ZrO2) | 1-Nitronaphthalene | Acetic Anhydride | 93.8% conversion, 52.8% 1,5-dinitronaphthalene (B40199) selectivity | researchgate.net |

| Cerium Ammonium Nitrate | Naphthalene | Ionic Liquid | >98% conversion | scitepress.org |

Deeper Mechanistic Understanding of Complex Chemical and Biological Transformations

A fundamental understanding of the reaction mechanisms of this compound and its derivatives is crucial for controlling their transformations and predicting their biological effects.

In the realm of biological transformations, the biodegradation of nitronaphthalenes is of significant interest. Bacteria have evolved pathways to break down these compounds. nih.gov Typically, a dioxygenase enzyme initiates the degradation by adding molecular oxygen to the aromatic ring, leading to the formation of catechols and the release of nitrite (B80452). nih.gov This initial step is critical as it detoxifies the nitroaromatic compound and makes it available for further metabolism by the organism. nih.govresearchgate.net The subsequent steps involve ring cleavage and assimilation into central metabolic pathways. nih.gov

Understanding these enzymatic processes at a molecular level will be key to developing bioremediation strategies for environments contaminated with nitroaromatic compounds.

Rational Design of Therapeutics Based on Refined Structure-Activity Relationships

The development of new therapeutic agents based on the this compound scaffold relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). nih.gov Future research will focus on systematically modifying the structure of these derivatives and evaluating how these changes affect their therapeutic properties.

This approach, known as rational drug design, aims to create more potent and selective drugs. nih.govnih.gov For example, in the development of anticancer agents, researchers might synthesize a series of derivatives with different substituents on the naphthalene ring to determine which groups enhance the compound's ability to inhibit the growth of cancer cells. nih.gov By correlating specific structural features with biological outcomes, scientists can build predictive models to guide the design of new and improved therapeutic candidates. nih.govnih.gov

Exploration of Advanced Material Applications for this compound Derivatives

The inherent properties of the nitronaphthalene core make it a promising candidate for the development of advanced materials. The presence of the nitro group, a strong electron-withdrawing group, can impart unique electronic and optical properties to molecules. nih.gov

While many nitroaromatic compounds are non-fluorescent, research has shown that attaching electron-donating groups, such as an amine or an N-amide, to the nitronaphthalene structure can dramatically increase their fluorescence lifetime. nih.gov This opens up possibilities for their use in:

Photonics and Electronics: Fluorescent nitronaphthalene derivatives could be used as components in photosensitizers and other photo-active materials. nih.gov

Sensors: The fluorescence of these compounds could potentially be modulated by the presence of specific analytes, making them suitable for use in chemical sensors.

Further exploration into the synthesis of polymers incorporating the this compound unit could lead to new materials with tailored optical, electronic, or thermal properties.

Comprehensive Environmental Impact Assessments and Mitigation Strategies

As with any chemical compound intended for broader application, a thorough assessment of the environmental impact of this compound and its derivatives is essential. inchem.org Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are recognized as environmental pollutants, often formed from the combustion of fossil fuels and industrial processes. nih.govcopernicus.org

Future research must focus on:

Environmental Fate: Studying how these compounds behave in soil, water, and air, including their persistence and potential for long-range transport. nih.govcopernicus.org While some nitro-PAHs can be degraded by sunlight in the atmosphere, they can be more persistent in soil and water. nih.gov

Biodegradation: Identifying and characterizing more microorganisms capable of degrading these compounds is a key goal. nih.govnih.govnih.gov Understanding the genetic and biochemical basis of these degradation pathways can lead to the development of effective bioremediation strategies for contaminated sites. nih.govresearchgate.net

Toxicity: Continued evaluation of the toxicity of these compounds to humans and other organisms is necessary to establish safe exposure limits and handling procedures. inchem.orgwho.int